2-(N-Phenethylaminosulfanyl)-3-phenyl-3H-quinazolin-4-one
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Overview
Description
3-PHENYL-2-{[(2-PHENYLETHYL)AMINO]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound with a quinazolinone core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and drug development. The presence of phenyl and amino groups in its structure suggests it may exhibit various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-PHENYL-2-{[(2-PHENYLETHYL)AMINO]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method starts with the reaction of 2-aminobenzoic acid with phenyl isothiocyanate to form an intermediate, which is then treated with phosphorus pentasulfide in boiling anhydrous pyridine to yield the desired quinazolinone derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-PHENYL-2-{[(2-PHENYLETHYL)AMINO]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydroquinazoline derivatives.
Scientific Research Applications
3-PHENYL-2-{[(2-PHENYLETHYL)AMINO]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a tankyrase inhibitor, which could be useful in cancer treatment.
Industry: Its unique chemical structure allows for the development of new materials and catalysts in industrial applications.
Mechanism of Action
The mechanism of action of 3-PHENYL-2-{[(2-PHENYLETHYL)AMINO]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. As a tankyrase inhibitor, it binds to the nicotinamide site of the catalytic domain of tankyrase enzymes, thereby inhibiting their activity . This inhibition disrupts the Wnt signaling pathway, which is crucial for cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroquinazolin-4(1H)-one: This compound shares the quinazolinone core and is known for its diverse biological activities.
Phenylacetone: Although structurally different, it is another phenyl-containing compound with significant industrial applications.
Uniqueness
3-PHENYL-2-{[(2-PHENYLETHYL)AMINO]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its specific combination of phenyl and amino groups, which confer distinct biological activities and potential therapeutic applications. Its ability to inhibit tankyrase enzymes sets it apart from other quinazolinone derivatives.
Properties
Molecular Formula |
C22H19N3OS |
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Molecular Weight |
373.5 g/mol |
IUPAC Name |
3-phenyl-2-(2-phenylethylamino)sulfanylquinazolin-4-one |
InChI |
InChI=1S/C22H19N3OS/c26-21-19-13-7-8-14-20(19)24-22(25(21)18-11-5-2-6-12-18)27-23-16-15-17-9-3-1-4-10-17/h1-14,23H,15-16H2 |
InChI Key |
XULSCUKOAVBRHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
Origin of Product |
United States |
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